molecular formula C4H6F2O2 B14030696 3-Fluoro-2-(fluoromethyl)propanoic acid

3-Fluoro-2-(fluoromethyl)propanoic acid

Katalognummer: B14030696
Molekulargewicht: 124.09 g/mol
InChI-Schlüssel: LNKIVDYWQNKCIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-2-(fluoromethyl)propanoic acid: is an organic compound with the molecular formula C4H6F2O2. It is a fluorinated carboxylic acid, characterized by the presence of two fluorine atoms attached to the carbon chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(fluoromethyl)propanoic acid typically involves the fluorination of appropriate precursors. One common method is the fluorination of 2-(fluoromethyl)propanoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile, under controlled temperature and pressure conditions to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-(fluoromethyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-(fluoromethyl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-(fluoromethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. This can result in various biological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoropropanoic acid
  • 3-Chloro-2-fluoropropanoic acid
  • 2-(Fluoromethyl)propanoic acid

Comparison

Compared to similar compounds, 3-Fluoro-2-(fluoromethyl)propanoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C4H6F2O2

Molekulargewicht

124.09 g/mol

IUPAC-Name

3-fluoro-2-(fluoromethyl)propanoic acid

InChI

InChI=1S/C4H6F2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8)

InChI-Schlüssel

LNKIVDYWQNKCIV-UHFFFAOYSA-N

Kanonische SMILES

C(C(CF)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.